molecular formula C4H10N4O B12917383 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane CAS No. 500732-40-1

4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane

Cat. No.: B12917383
CAS No.: 500732-40-1
M. Wt: 130.15 g/mol
InChI Key: WPKOSKDLLHXMPK-UHFFFAOYSA-N
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Description

4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane is a spirocyclic compound characterized by its unique structure, which includes an oxygen atom and four nitrogen atoms within a nonane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane typically involves cycloaddition reactions. One common method includes the [3+2] cycloaddition of nitrile imines with arylidenethiohydantoins. This reaction is carried out under moderate to good yields and involves the generation of nitrile imines in situ from hydrazonyl chlorides .

Industrial Production Methods

While specific industrial production methods for 4-Oxa-1,2,6,9-tetraazaspiro[4This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane is unique due to its combination of oxygen and nitrogen atoms within the spirocyclic structure. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

500732-40-1

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

1-oxa-3,4,6,9-tetrazaspiro[4.4]nonane

InChI

InChI=1S/C4H10N4O/c1-2-6-4(5-1)8-7-3-9-4/h5-8H,1-3H2

InChI Key

WPKOSKDLLHXMPK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(N1)NNCO2

Origin of Product

United States

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